(E)-but-2-enedioic acid;3-(2-chlorobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine
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Overview
Description
(E)-but-2-enedioic acid;3-(2-chlorobenzobbenzazepin-11-yl)-N,N-dimethylpropan-1-amine is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a butenedioic acid moiety and a chlorobenzobbenzazepinyl group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;3-(2-chlorobenzobbenzazepin-11-yl)-N,N-dimethylpropan-1-amine typically involves multiple steps, including the formation of the butenedioic acid and the chlorobenzobbenzazepinyl moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
(E)-but-2-enedioic acid;3-(2-chlorobenzobbenzazepin-11-yl)-N,N-dimethylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(E)-but-2-enedioic acid;3-(2-chlorobenzobbenzazepin-11-yl)-N,N-dimethylpropan-1-amine has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes.
Medicine: It has potential therapeutic applications, such as in drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-but-2-enedioic acid;3-(2-chlorobenzobbenzazepin-11-yl)-N,N-dimethylpropan-1-amine involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (E)-but-2-enedioic acid;3-(2-chlorobenzobbenzazepin-11-yl)-N,N-dimethylpropan-1-amine include:
Uniqueness
What sets (E)-but-2-enedioic acid;3-(2-chlorobenzobbenzazepin-11-yl)-N,N-dimethylpropan-1-amine apart from these similar compounds is its unique combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H25ClN2O4 |
---|---|
Molecular Weight |
428.9 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;3-(2-chlorobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C19H21ClN2.C4H4O4/c1-21(2)12-5-13-22-18-7-4-3-6-15(18)8-9-16-10-11-17(20)14-19(16)22;5-3(6)1-2-4(7)8/h3-4,6-11,14H,5,12-13H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
CJSGBIUHDRDKSW-WLHGVMLRSA-N |
Isomeric SMILES |
CN(C)CCCN1C2=CC=CC=C2C=CC3=C1C=C(C=C3)Cl.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2C=CC3=C1C=C(C=C3)Cl.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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